Sevelamer Hydrochloride Produces Superior Serum Phosphorus Reduction Compared to Calcium-Based Binders in Head-to-Head Clinical Trial
In a 3-month comparative study of 120 end-stage kidney disease patients undergoing hemodialysis, sevelamer hydrochloride achieved a mean serum phosphorus reduction of 2.1 mg/dL, exceeding the reductions observed with calcium acetate (1.5 mg/dL), lanthanum carbonate (1.79 mg/dL), and calcium carbonate (1.3 mg/dL) [1]. Critically, unlike calcium-based binders which caused a significant rise in serum calcium levels, sevelamer produced no statistically significant change in serum calcium, effectively eliminating the risk of iatrogenic hypercalcemia [1].
| Evidence Dimension | Serum phosphorus reduction after 3 months of treatment |
|---|---|
| Target Compound Data | 2.1 mg/dL |
| Comparator Or Baseline | Calcium acetate: 1.5 mg/dL; Calcium carbonate: 1.3 mg/dL; Lanthanum carbonate: 1.79 mg/dL |
| Quantified Difference | Sevelamer reduction exceeded calcium acetate by 0.6 mg/dL (40% greater) and calcium carbonate by 0.8 mg/dL (62% greater) |
| Conditions | 120 ESKD patients undergoing hemodialysis; 3-month treatment duration; biochemical parameters measured including serum phosphorus, serum calcium, serum alkaline phosphatase, and intact PTH |
Why This Matters
For procurement decisions in hospital formularies, sevelamer's 2.1 mg/dL phosphorus reduction combined with neutral calcium effects provides a documented efficacy-safety advantage over calcium-based alternatives, which introduce unwanted calcium loading.
- [1] Prajapati VA, Galani VJ, Shah PR. A comparative study of phosphate binders in patients with end stage kidney disease undergoing hemodialysis. Saudi J Kidney Dis Transpl. 2014;25(3):530-538. DOI: 10.4103/1319-2442.132167. View Source
